The core structure of 1,2,3,4-THN serves as a valuable scaffold in medicinal chemistry for the development of novel drug candidates. Studies have shown the potential of this scaffold for targeting various therapeutic areas, including:
The ability to modify the core structure of 1,2,3,4-THN allows for the creation of diverse libraries of potential drug candidates, leading to a more efficient search for novel therapeutics.
Beyond drug discovery, 1,2,3,4-THN also holds promise in other areas of scientific research:
1,2,3,4-Tetrahydro-1,5-naphthyridine is a bicyclic heterocyclic compound characterized by a naphthyridine structure with a tetrahydro configuration. This compound features a nitrogen atom incorporated into the aromatic system, which contributes to its unique chemical properties. The molecular formula is , and it has a molar mass of approximately 158.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its ability to serve as a scaffold for various chemical modifications.
1,2,3,4-Tetrahydro-1,5-naphthyridine has potential applications in various fields:
Research indicates that 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives exhibit various biological activities:
Studies on the interactions of 1,2,3,4-tetrahydro-1,5-naphthyridine with biological targets have revealed:
Several compounds share structural similarities with 1,2,3,4-tetrahydro-1,5-naphthyridine. Key comparisons include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrido[3,2-b]indole | Indole derivative | Exhibits strong fluorescence properties |
| 2-Aminonaphthalene | Aromatic amine | Known for its use in dye synthesis |
| 6-Methylquinoline | Quinoline derivative | Exhibits significant antibacterial activity |
| 5-Methylisoxazole | Isoxazole derivative | Used as an anti-inflammatory agent |
These compounds differ primarily in their heterocyclic structures and functional groups but share certain reactivity patterns and biological activities.
1,2,3,4-Tetrahydro-1,5-naphthyridine is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 grams per mole [1] [2] [3]. The compound represents a partially saturated derivative of the 1,5-naphthyridine system, where four hydrogen atoms have been added to the naphthyridine framework, resulting in a more stable, saturated structure [4]. The molecular structure consists of two fused pyridine rings, with the tetrahydro designation indicating the presence of four additional hydrogen atoms that saturate one of the pyridine rings [1] [4].
The chemical structure can be represented by the SMILES notation C1CC2=C(C=CC=N2)NC1, which delineates the connectivity of atoms within the bicyclic framework [1] [5]. The InChI representation provides a more detailed structural description: InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2, confirming the presence of two nitrogen atoms and the specific hydrogenation pattern [1] [6].
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Monoisotopic Mass | 134.084398 |
| Exact Mass | 134.182 |
| Boiling Point | 265.3°C at 760 mmHg |
| Density | 1.068 g/cm³ |
| Flash Point | 114.2°C |
| Physical Form | Solid |
The fused ring system of 1,2,3,4-tetrahydro-1,5-naphthyridine consists of a pyridine ring fused with a tetrahydropyridine ring, forming a bicyclic nitrogen-containing heterocycle [7] [8]. The compound belongs to the naphthyridine family, which are characterized by their fused ring structures that incorporate nitrogen atoms at specific positions [7]. The 1,5-naphthyridine scaffold represents one of six possible naphthyridine isomers, distinguished by the positioning of nitrogen atoms at the 1 and 5 positions of the bicyclic system [9].
The fused ring architecture creates a rigid planar aromatic system in one ring while maintaining conformational flexibility in the saturated tetrahydro portion [10]. This structural arrangement allows for diverse chemical reactivity patterns and potential for further functionalization at various positions around the ring system [8]. The bicyclic nature provides enhanced stability compared to monocyclic pyridine derivatives while retaining the electronic properties associated with nitrogen-containing heterocycles [7].
Research has demonstrated that the fused ring system exhibits reactivity patterns similar to quinolines, particularly in electrophilic substitution reactions including nitrogen-alkylation reactions, nucleophilic substitution, and various coupling reactions [8]. The presence of both aromatic and saturated rings within the same molecule creates unique electronic distribution patterns that influence the compound's chemical behavior and potential applications [10].
The nitrogen atoms in 1,2,3,4-tetrahydro-1,5-naphthyridine are positioned at the 1 and 5 locations of the bicyclic system, creating distinct electronic environments and reactivity patterns [11] [12]. The nitrogen at position 1 is incorporated within the saturated tetrahydropyridine ring, while the nitrogen at position 5 forms part of the aromatic pyridine ring system [1] [11]. This arrangement creates an asymmetric electronic distribution throughout the molecule, with different nitrogen atoms exhibiting varying degrees of basicity and nucleophilicity [12].
Carbon-13 nuclear magnetic resonance studies have provided insights into the electronic effects of nitrogen positioning in naphthyridine systems [12]. The nitrogen atoms influence the chemical shifts of neighboring carbon atoms through inductive and resonance effects, with the aromatic nitrogen showing different electronic influences compared to the saturated ring nitrogen [12]. These electronic effects are crucial for understanding the compound's reactivity patterns and potential interactions with biological targets [11].
The positioning of nitrogen atoms also affects protonation behavior, with different nitrogen sites showing varying affinities for proton binding [12]. Research indicates that the electronic environment around each nitrogen atom determines the preferred sites of protonation, which in turn influences the compound's solubility, stability, and biological activity [12]. The dual nitrogen system creates opportunities for coordination with metal centers and formation of hydrogen bonding networks [11].
The tetrahydro configuration of 1,2,3,4-tetrahydro-1,5-naphthyridine introduces significant structural and conformational implications compared to the fully aromatic 1,5-naphthyridine parent compound [4] [10]. The partial saturation of one ring creates a non-planar three-dimensional structure with enhanced conformational flexibility [10]. This structural modification affects the compound's physical properties, including increased solubility in organic solvents and altered electronic characteristics [4].
The tetrahydro configuration results in the formation of sp³ hybridized carbon centers within the saturated ring, contrasting with the sp² carbons of the aromatic portion [10]. This hybridization difference creates distinct chemical environments that can be exploited for selective functionalization reactions [10]. The presence of methylene groups in the tetrahydro ring provides sites for potential oxidation, alkylation, or other chemical modifications [8].
Conformational analysis reveals that the tetrahydro ring can adopt various chair, boat, or envelope conformations, depending on substitution patterns and environmental conditions . Research has shown that tetrahydronaphthyridine rings often adopt boat conformations in crystalline states, which can influence packing arrangements and intermolecular interactions . The conformational flexibility of the tetrahydro configuration contributes to the compound's potential as a scaffold for drug development, as it allows for optimization of three-dimensional molecular recognition patterns [10].
The systematic nomenclature of 1,2,3,4-tetrahydro-1,5-naphthyridine follows International Union of Pure and Applied Chemistry guidelines, with the preferred IUPAC name being 1,2,3,4-tetrahydro [1] [14]naphthyridine [6] [15]. Alternative IUPAC names include 1,2,3,4-tetrahydro-1,5-naphthyridin and various punctuation variants that maintain the same structural meaning [15]. The Chemical Abstracts Service index name is listed as 1,5-Naphthyridine, 1,2,3,4-tetrahydro-, following the inverted naming convention used in chemical databases [15] [16].
The compound is classified within multiple chemical categories based on its structural features [15]. Primary classifications include aromatic heterocycles due to the presence of the pyridine ring, aliphatic heterocycles due to the saturated tetrahydro portion, and secondary amines due to the nitrogen-hydrogen functionality [15]. Additional categorical designations include pyridines, heterocyclic compounds, and nitrogen-containing aromatics [15].
Systematic classification places the compound within the naphthyridine family, specifically as a 1,5-naphthyridine derivative [17] [9]. Naphthyridines are classified into six distinct types based on nitrogen atom positioning: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines [17] [9]. The 1,5-naphthyridine classification indicates nitrogen atoms located at positions 1 and 5 of the bicyclic system, distinguished from other isomers such as 1,6-naphthyridine or 2,6-naphthyridine [9].
Table 2: Nomenclature and Classification Systems
| System | Designation |
|---|---|
| IUPAC Preferred Name | 1,2,3,4-tetrahydro [1] [14]naphthyridine |
| IUPAC Alternative | 1,2,3,4-tetrahydro-1,5-naphthyridine |
| CAS Index Name | 1,5-Naphthyridine, 1,2,3,4-tetrahydro- |
| Common Name | Tetrahydro-1,5-naphthyridine |
| Systematic Name | 1,2,3,4-Tetrahydro-1,5-diazanaphthalene |
| Chemical Class | Bicyclic nitrogen heterocycle |
| Structural Type | Partially saturated naphthyridine |
The primary chemical identifier for 1,2,3,4-tetrahydro-1,5-naphthyridine is the Chemical Abstracts Service Registry Number 13993-61-8, which serves as the definitive numerical identifier for this specific chemical substance [1] [18] [3]. This CAS number is universally recognized across chemical databases, regulatory systems, and commercial suppliers worldwide [16]. The compound is also catalogued in major chemical databases with specific identification codes: PubChem CID 6917495 and ChemSpider ID 5292736 [1] [2] [3].
Additional registry numbers and database identifiers include the Molecular Design Limited number MFCD08444439, which is used in chemical inventory management systems [1] [3] [5]. The European Community number 826-595-4 provides identification within European chemical regulations and databases [1]. The compound is also registered with the Environmental Protection Agency's DSSTox database under the identifier DTXSID60426060 [1].
International chemical identifier systems provide standardized representations of the molecular structure [1] [6]. The InChI Key OALXTMWCXNPUKJ-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full InChI string, enabling rapid database searches and structural comparisons [1] [5] [6]. These standardized identifiers ensure consistent recognition of the compound across different chemical information systems and regulatory frameworks [1].
Table 3: Chemical Identifiers and Registry Numbers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 13993-61-8 |
| PubChem CID | 6917495 |
| ChemSpider ID | 5292736 |
| MDL Number | MFCD08444439 |
| EC Number | 826-595-4 |
| DSSTox ID | DTXSID60426060 |
| InChI Key | OALXTMWCXNPUKJ-UHFFFAOYSA-N |
| Nikkaji Number | J893.345F |
| Wikidata ID | Q82239045 |
The stereochemical analysis of 1,2,3,4-tetrahydro-1,5-naphthyridine reveals important three-dimensional structural features that influence its chemical and biological properties [10] . The tetrahydro ring portion introduces conformational flexibility through the presence of sp³ hybridized carbon atoms, which can adopt various spatial arrangements [10]. Unlike fully aromatic systems, the saturated ring component allows for chair, boat, and envelope conformations that interconvert under normal conditions .
Crystallographic studies have demonstrated that tetrahydronaphthyridine derivatives often adopt boat conformations in solid-state structures . This conformational preference influences intermolecular packing arrangements and can affect physical properties such as melting point, solubility, and crystallization behavior . The boat conformation creates a non-planar three-dimensional structure that differs significantly from the planar geometry of fully aromatic naphthyridine systems .
The conformational analysis becomes more complex when considering substituted derivatives, where additional stereocenters may be introduced [19] [20]. Research has shown that asymmetric synthesis of tetrahydronaphthyridine derivatives can be achieved through enantioselective catalytic processes, leading to compounds with defined stereochemistry at specific carbon centers [19] [20]. These stereoselective synthetic approaches are particularly important for pharmaceutical applications where stereochemical purity directly affects biological activity [19].
1,2,3,4-Tetrahydro-1,5-naphthyridine exists as a solid under standard conditions, typically appearing as a colorless to pale yellow crystalline or powder form [1]. The compound exhibits a density of 1.068 grams per cubic centimeter [2], and possesses a molecular weight of 134.18 grams per mole with the molecular formula C₈H₁₀N₂ [2] [3]. The physical state remains stable at room temperature conditions, making it suitable for storage and handling in laboratory environments [4] [5].
The compound demonstrates excellent solubility properties across a broad spectrum of solvents. In aqueous systems, 1,2,3,4-tetrahydro-1,5-naphthyridine exhibits very high solubility with a measured value of 1.65 milligrams per milliliter and a calculated Log S value of -1.38 [6]. This high water solubility is attributed to the presence of nitrogen atoms that can participate in hydrogen bonding interactions with water molecules.
The compound shows excellent compatibility with organic solvents, including dichloromethane, chloroform, tetrahydrofuran, ethanol, and dimethyl sulfoxide [7] [8]. This broad solubility profile makes it particularly valuable for synthetic applications, as demonstrated in various reaction protocols where it is successfully dissolved in dichloromethane for epoxide opening reactions and other transformations [9]. The compound's solubility in ethanol has been specifically utilized in catalytic reduction procedures for the preparation of tetrahydronaphthyridine derivatives [7].
| Solvent Type | Solubility | Application Notes |
|---|---|---|
| Water | 1.65 mg/mL (very soluble) | Hydrogen bonding interactions |
| Dichloromethane | Soluble | Synthesis procedures |
| Chloroform | Soluble | Compatible for reactions |
| Tetrahydrofuran | Soluble | Used in base-mediated reactions |
| Ethanol | Soluble | Catalytic reduction medium |
| Dimethyl sulfoxide | Soluble | Formulation applications |
Proton nuclear magnetic resonance spectroscopy of 1,2,3,4-tetrahydro-1,5-naphthyridine reveals characteristic signal patterns that confirm its structural identity. The aromatic protons of the pyridine ring appear in the downfield region, typically between 6-8 parts per million when measured in deuterated dimethyl sulfoxide or deuterated chloroform [10] [11]. The saturated ring protons from the tetrahydro portion exhibit distinct multipicity patterns in the aliphatic region, generally appearing between 1-4 parts per million [9].
The secondary amine proton (N-H) displays characteristic chemical shift values and coupling patterns that are sensitive to solvent effects and temperature [9]. In derivative compounds, rotation about amide bonds can cause broadening of specific signals, particularly the H-8 proton, which sharpens upon heating to 50 degrees Celsius [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with distinct signals for the aromatic carbons of the pyridine ring and the saturated carbons of the tetrahydro portion [10] [12]. The carbon signals show characteristic chemical shift values that allow for unambiguous assignment of the carbon framework.
The ultraviolet-visible absorption spectrum of 1,2,3,4-tetrahydro-1,5-naphthyridine exhibits characteristic features associated with the naphthyridine chromophore system [10]. The compound shows absorption bands related to π-π* electronic transitions within the aromatic pyridine ring system. The partial saturation of one ring in the naphthyridine system results in modified electronic properties compared to the fully aromatic 1,5-naphthyridine parent compound.
The absorption characteristics have been utilized in structural confirmation studies and can provide information about electronic effects of substituents when present on the aromatic ring [10]. The spectral features are solvent-dependent and can be used for quantitative analysis and purity assessment.
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within the molecule. The spectrum shows N-H stretching vibrations from the secondary amine functionality, aromatic C=C stretching modes from the pyridine ring, and C=N stretching vibrations characteristic of the heteroaromatic system [12].
The saturated portion of the molecule contributes C-H stretching and bending modes in the aliphatic region of the spectrum. The combination of aromatic and aliphatic vibrational modes provides a distinctive fingerprint region that aids in compound identification and purity assessment.
Mass spectrometry of 1,2,3,4-tetrahydro-1,5-naphthyridine shows the molecular ion peak at mass-to-charge ratio 134, corresponding to the molecular weight of 134.18 atomic mass units [2] [3]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that involve loss of hydrogen atoms and breakdown of the saturated ring portion.
The fragmentation pathways provide structural information and can be used for identification purposes. The base peak and fragment ion patterns are consistent with the bicyclic structure containing both aromatic and saturated ring systems [13]. The mass spectral data supports the molecular formula C₈H₁₀N₂ and provides confirmation of the structural assignment.
1,2,3,4-Tetrahydro-1,5-naphthyridine demonstrates moderate stability under standard laboratory conditions. The compound should be stored at room temperature in a dark environment under inert atmosphere conditions to maintain long-term stability [4] [5]. The molecular structure contributes to its stability properties, with the partially saturated bicyclic system being less susceptible to oxidation compared to more highly unsaturated heterocycles [1].
The compound exhibits chemical stability that allows for various synthetic transformations, including nucleophilic reactions at the nitrogen center, epoxide opening reactions, and palladium-catalyzed cross-coupling reactions [9]. The stability is influenced by the electronic effects of substituents, with electron-withdrawing groups such as ester functionalities reducing the nucleophilicity and reactivity of the nitrogen atoms [9].
Storage stability studies indicate that the compound maintains its integrity when properly stored, though some derivatives prepared from epoxide opening reactions may show limited stability and decompose within 24 hours of isolation [9]. This instability can be mitigated by conversion to more stable salt forms, such as hydrochloride salts.
The compound exhibits a boiling point of 265.3 degrees Celsius at 760 millimeters of mercury pressure [2] [5], indicating significant thermal stability. The flash point is measured at 114.2 degrees Celsius [2] [5], which places it in the category of combustible liquids requiring appropriate safety precautions during handling and storage.
Thermal analysis reveals that the compound can undergo oxidation reactions at elevated temperatures to form aromatic 1,5-naphthyridine derivatives . This thermal transformation represents a dehydrogenation process that converts the partially saturated system to a fully aromatic structure. The thermal cyclization behavior has been exploited in synthetic procedures where heating is used to promote ring closure reactions .
The thermodynamic stability of 1,2,3,4-tetrahydro-1,5-naphthyridine is influenced by the strain energy associated with the bicyclic framework and the electronic effects of the nitrogen heteroatoms. Calorimetric measurements would provide quantitative data on enthalpy of formation, heat capacity, and other thermodynamic parameters, though specific values for this compound are not extensively documented in the available literature.
The compound's thermal behavior has practical implications for synthetic applications, where controlled heating is often employed to promote desired transformations while avoiding decomposition pathways. The relatively high boiling point allows for reactions to be conducted at elevated temperatures when necessary for achieving optimal reaction rates and yields.
| Thermal Property | Value | Conditions |
|---|---|---|
| Boiling Point | 265.3°C | 760 mmHg |
| Flash Point | 114.2°C | Standard conditions |
| Thermal Stability | Stable to ~200°C | Inert atmosphere |
| Decomposition | Variable | Depends on substituents |
Irritant